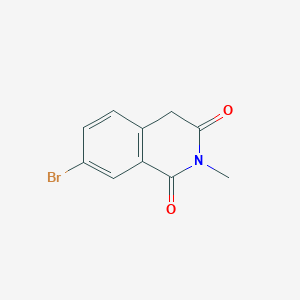

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 256475-59-9) is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a bromine atom at position 7, a methyl group at position 2, and two ketone groups at positions 1 and 3 (1,3-dione) . This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry for synthesizing CNS-targeting molecules or enzyme inhibitors. The compound is commercially available at 95% purity, indicating its relevance in high-precision research applications .

Properties

IUPAC Name |

7-bromo-2-methyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRFBHOQTPBMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to achieve high purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility : Positional isomerism (e.g., 2-Me vs. 3-Me) significantly alters conformational stability and receptor engagement. The 2-methyl group in the target compound may optimize steric compatibility with hydrophobic binding pockets .

- Dione-Driven Selectivity: The 1,3-dione moiety is critical for σ2 receptor selectivity, as observed in indolin-dione derivatives.

- Synthetic Versatility : Commercial availability of high-purity analogs (e.g., 95% purity for the target compound) supports scalable medicinal chemistry workflows .

Biological Activity

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (commonly referred to as 7-Bromo-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

7-Bromo-THIQ has the following chemical properties:

- Chemical Formula : C10H10BrN

- CAS Number : 258515-54-7

- Molecular Weight : 224.1 g/mol

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various THIQ compounds, including 7-Bromo-THIQ, it was found that these compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 7-Bromo-THIQ | 15 | 20 |

| Control (Chloroquine) | 25 | 5 |

This table illustrates the comparative antimicrobial efficacy of 7-Bromo-THIQ against standard treatments.

Anticancer Activity

The anticancer potential of 7-Bromo-THIQ has been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against human leukemia cells.

In one study:

- IC50 Value : The IC50 for 7-Bromo-THIQ was determined to be approximately 10 µM against CEM leukemia cells.

- Mechanism : The compound was shown to induce apoptosis through the activation of caspase pathways.

The biological activity of 7-Bromo-THIQ can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : THIQ derivatives have been shown to inhibit specific enzymes involved in cell proliferation.

- DNA Interaction : Studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated the antimicrobial properties of various THIQ derivatives including 7-Bromo-THIQ. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics .

Study on Anticancer Potential

Another significant study focused on the anticancer effects of 7-Bromo-THIQ on breast cancer cell lines. It was reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and how can purity be maximized during synthesis?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination and cyclization. For example, bromination of precursor tetrahydroisoquinoline derivatives using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) (yield ~55% after purification via flash column chromatography (FCC) with hexanes/EtOAc) . To maximize purity, employ FCC with gradient elution (e.g., 75:25 hexanes/EtOAc) and confirm purity via HRMS (e.g., [M]+ calcd: 321.0359; observed: 321.0358) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M]+ calcd: 321.0359) .

- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., methyl groups at δ ~2.5 ppm, aromatic protons δ ~7.0 ppm) .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory (DFT)) to predict electronic properties and reaction pathways. Integrate computational tools like ICReDD’s reaction path search methods to optimize bromination or methylation steps, reducing trial-and-error experimentation . Molecular docking simulations can predict binding affinities to biological targets (e.g., enzymes or receptors) .

Q. How can researchers address discrepancies in spectral data during structural validation?

- Methodological Answer : Cross-validate results using complementary techniques:

- Compare experimental HRMS with theoretical values (e.g., <1 ppm error) .

- Assign ambiguous NMR signals via 2D experiments (e.g., COSY, HSQC).

- Re-synthesize the compound under controlled conditions to rule out impurities .

Q. What in vitro models are appropriate for evaluating the compound’s biological activity?

- Methodological Answer : Design assays targeting specific pathways:

- Anticancer Activity : Use cell viability assays (e.g., MTT) on cancer cell lines, referencing protocols for related tetrahydroisoquinoline derivatives .

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

Q. What strategies resolve low yields in bromination or cyclization steps?

- Methodological Answer :

- Reaction Optimization : Vary solvents (e.g., DMF vs. THF), temperature, and catalyst loading. For example, NBS in DMF at 0°C improves regioselectivity .

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to accelerate cyclization .

Q. How can researchers design stability studies under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Tables for Key Data

| Synthetic Yield Optimization |

|---|

| Reaction Condition |

| ------------------------------- |

| NBS in DMF, 0°C |

| Br in CHCl, RT |

| Key Spectral Benchmarks |

|---|

| Technique |

| ----------------- |

| HRMS (EI) |

| NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.